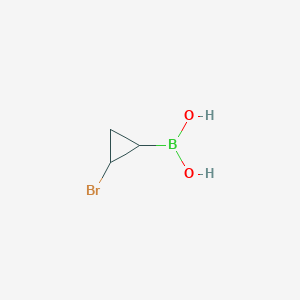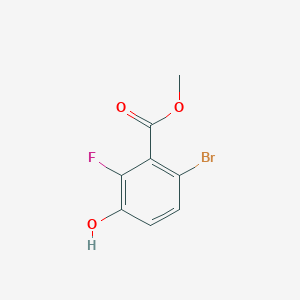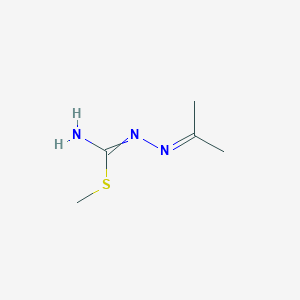
methyl N'-(propan-2-ylideneamino)carbamimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N’-(propan-2-ylideneamino)carbamimidothioate is an organic compound with the molecular formula C6H12N4S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a carbamimidothioate group and an isopropylideneamino moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl N’-(propan-2-ylideneamino)carbamimidothioate can be synthesized through the reaction of methyl isothiocyanate with isopropylideneamine under controlled conditions. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide in a solvent like dimethylformamide (DMF) at low temperatures (0°C to room temperature) .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N’-(propan-2-ylideneamino)carbamimidothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines and thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamimidothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted carbamimidothioates .
Wissenschaftliche Forschungsanwendungen
Methyl N’-(propan-2-ylideneamino)carbamimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for advanced materials
Wirkmechanismus
The mechanism of action of methyl N’-(propan-2-ylideneamino)carbamimidothioate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It also interacts with cellular pathways, leading to various biological effects such as antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-methyl-N’-(propan-2-ylidene)benzenesulfonohydrazide
- N’-(propan-2-ylideneamino)carbamimidothioate derivatives
Uniqueness
Methyl N’-(propan-2-ylideneamino)carbamimidothioate is unique due to its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
41208-11-1 |
|---|---|
Molekularformel |
C5H11N3S |
Molekulargewicht |
145.23 g/mol |
IUPAC-Name |
methyl N'-(propan-2-ylideneamino)carbamimidothioate |
InChI |
InChI=1S/C5H11N3S/c1-4(2)7-8-5(6)9-3/h1-3H3,(H2,6,8) |
InChI-Schlüssel |
RKPDHXGEFVRONA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NN=C(N)SC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


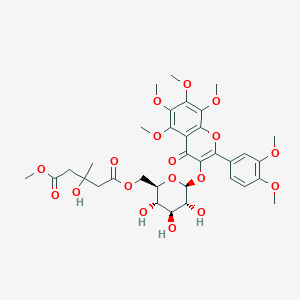
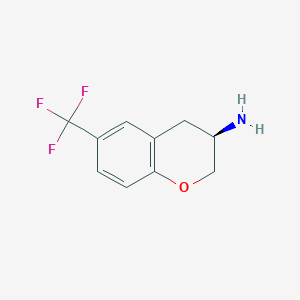
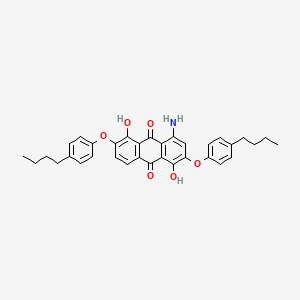
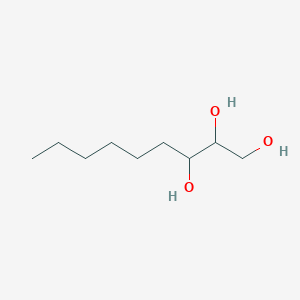
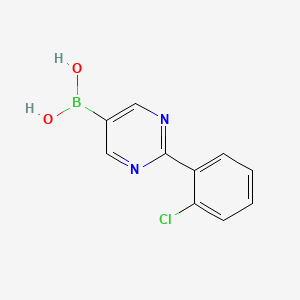
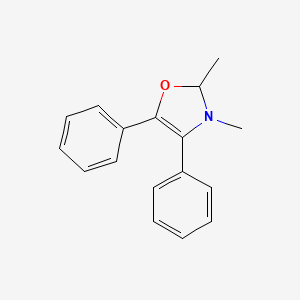
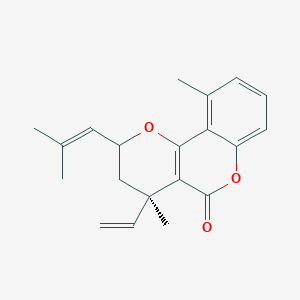
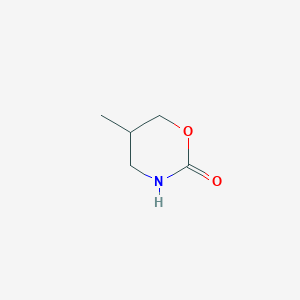
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(S)-2'-(dimethylamino)[1,1'-binaphthalen]-2-yl]thiourea](/img/structure/B14084060.png)
![1-(4-Fluorophenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084070.png)
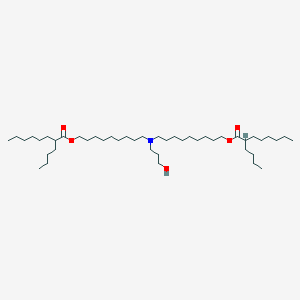
![N-(6-bromobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14084091.png)
